![molecular formula C13H7F6NO2 B2474848 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime CAS No. 75409-78-8](/img/structure/B2474848.png)
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime
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Overview
Description
The compound seems to contain a 3,5-bis(trifluoromethyl)phenyl group, which is a common motif in various chemical compounds . This group is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .
Synthesis Analysis
While specific synthesis methods for “5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime” were not found, there are synthesis methods available for related compounds. For example, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria . Another compound, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, was synthesized using a biocatalytic process .Scientific Research Applications
Organocatalysis
- Application : N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (commonly known as Schreiner’s thiourea) plays a crucial role in this field. It activates reactions and stabilizes intermediates, making it a valuable catalyst for promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely used in H-bond catalysts .
Derivatization in Analytical Chemistry
- Application : 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime can be employed as a convenient reagent for derivatizing biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine. This eliminates the need for additional purification steps, and the resulting derivatives can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Antimicrobial Studies
- Application : Researchers have designed and synthesized novel pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl substituent. These compounds are evaluated for their antimicrobial activity against bacterial pathogens, including Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea, have been reported to play a significant role in the development of h-bond organocatalysts .
Mode of Action
Compounds with similar structures have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
properties
IUPAC Name |
(NE)-N-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(22-11)6-20-21/h1-6,21H/b20-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTOPKBJUZVLHL-CGOBSMCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime |
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